molecular formula C19H21N3 B2460047 2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380189-90-0

2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2460047
CAS No.: 2380189-90-0
M. Wt: 291.398
InChI Key: KSLFFZGVTNAXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole is a synthetic small molecule of significant interest in early-stage pharmacological research and drug discovery. Its core structure, featuring a benzimidazole scaffold linked to an azetidine ring via a chiral phenylethyl group, is characteristic of compounds designed to modulate protein-protein interactions or act as enzyme inhibitors. Benzimidazole derivatives are extensively investigated for their diverse biological activities, including potential as kinase inhibitors, G-protein-coupled receptor (GPCR) ligands , and anticancer agents. The incorporation of the strained azetidine ring is a common strategy in medicinal chemistry to improve pharmacokinetic properties and metabolic stability . This specific compound is strategically designed for probing novel biological pathways, particularly in the context of targeted therapy development . Researchers utilize this molecule as a chemical tool to study enzyme kinetics, receptor binding affinity, and cellular signaling mechanisms, providing critical structure-activity relationship (SAR) data to guide the optimization of novel therapeutic candidates.

Properties

IUPAC Name

2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-14(16-8-4-3-5-9-16)21-12-17(13-21)22-15(2)20-18-10-6-7-11-19(18)22/h3-11,14,17H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLFFZGVTNAXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and purity of the desired benzimidazole derivatives.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups. Substitution reactions typically result in halogenated benzimidazole compounds.

Scientific Research Applications

2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is essential for cell division, making them effective anticancer agents . Additionally, the compound’s ability to interact with nucleic acids and proteins contributes to its antiviral and antimicrobial effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Core Structure Substituents at Position 1 Substituents at Position 2 Key Functional Groups Molecular Weight
Target Compound 1H-1,3-benzodiazole 1-(1-Phenylethyl)azetidin-3-yl Methyl Azetidine, Phenyl ~305.4 g/mol
2-Methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole HCl 1H-1,3-benzodiazole (3R)-Pyrrolidin-3-yl (five-membered ring) Methyl Pyrrolidine, HCl salt ~280.8 g/mol
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 1H-1,3-benzodiazole Phenoxymethyl-triazole-thiazole acetamide None Triazole, Thiazole, Bromo ~537.6 g/mol
5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole 1H-1,3-benzodiazole None 5-Methoxy, 2-Thiazolyl Thiazole, Methoxy ~231.3 g/mol
1-(1-Phenylethyl)-1H-benzimidazole 1H-benzimidazole 1-Phenylethyl None Phenyl ~223.3 g/mol

Key Observations:

  • Ring Systems : The target compound’s azetidine (4-membered) contrasts with pyrrolidine (5-membered) in , affecting rigidity and binding pocket compatibility.
  • Electronic Effects : Methoxy (e.g., ) and bromo (e.g., 9c ) groups alter electron density, influencing reactivity and target interactions.

Q & A

Q. What are the critical steps in synthesizing 2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole?

The synthesis involves a multi-step route:

  • Benzodiazole core formation : Cyclization of precursors like o-phenylenediamine derivatives with carbonyl compounds under controlled conditions (e.g., polyphosphoric acid at elevated temperatures) .
  • Azetidine ring functionalization : Alkylation or substitution reactions to introduce the 1-phenylethyl group, often requiring anhydrous solvents (e.g., DMF) and catalysts like Pd/C for hydrogenation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC . Key challenges include optimizing reaction time and temperature to avoid side products like over-alkylated derivatives .

Q. How is the structural integrity of this compound validated?

A combination of spectroscopic and analytical methods is used:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl group at C2, azetidine ring connectivity) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak matching C20_{20}H22_{22}N4_4) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared with theoretical values to confirm purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) to measure IC50_{50} values .
  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Molecular docking : Preliminary virtual screening using tools like AutoDock to predict binding affinities to targets (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzodiazole derivatives?

Contradictions arise due to variability in experimental designs (e.g., cell line selection, assay protocols). To address this:

  • Meta-analysis : Use heterogeneity metrics like I2I^2 to quantify variability across studies. For I2>50%I^2 > 50\%, subgroup analysis (e.g., by cell type or dosage) is recommended .
  • Sensitivity testing : Replicate assays under standardized conditions (e.g., fixed incubation time, serum-free media) to isolate confounding factors .

Q. What strategies enhance target selectivity of this compound?

Structural modifications guided by structure-activity relationship (SAR) studies:

  • Azetidine moiety : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve binding to hydrophobic enzyme pockets .
  • Benzodiazole core : Replace the methyl group with bulkier substituents (e.g., cyclohexyl) to reduce off-target interactions .
  • Pharmacokinetic optimization : LogP adjustments via pro-drug formulations (e.g., ester derivatives) to enhance bioavailability .

Q. How can computational methods predict metabolic stability?

  • In silico metabolism : Tools like Schrödinger’s ADMET Predictor simulate phase I/II metabolism (e.g., CYP450 oxidation sites) .
  • Molecular dynamics (MD) : Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify labile regions .
  • QSAR models : Train models on datasets of benzodiazole derivatives to correlate structural features with metabolic half-lives .

Q. What experimental designs mitigate synthetic challenges in azetidine ring formation?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent unwanted ring-opening during alkylation .
  • Catalyst screening : Test Pd/C vs. Raney Ni for selective hydrogenation of intermediates .

Methodological Notes

  • Synthetic reproducibility : Always report solvent purity (e.g., anhydrous DMF stored over molecular sieves) and catalyst batches to ensure consistency .
  • Data interpretation : Use the Cochrane Handbook’s guidelines for systematic reviews to minimize bias in biological activity comparisons .
  • Ethical compliance : Adhere to OECD guidelines for preclinical testing (e.g., GLP for cytotoxicity assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.